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(4R)-4-(propan-2-yl)pyrrolidin-2-one

Cat. No.: B13782827
M. Wt: 127.18 g/mol
InChI Key: YWJNZEJGGLBELP-LURJTMIESA-N
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Description

Significance of Pyrrolidin-2-one Scaffolds in Modern Organic and Medicinal Chemistry Research

The pyrrolidin-2-one, or γ-lactam, ring is a five-membered heterocyclic motif that is a cornerstone in the fields of organic and medicinal chemistry. researchgate.netresearchgate.net This structural unit is prevalent in a multitude of natural products, pharmaceuticals, and functional materials. frontiersin.orgwikipedia.org Its significance stems from a combination of favorable chemical and physical properties. The pyrrolidin-2-one scaffold provides a rigid, three-dimensional framework that allows for the precise spatial arrangement of functional groups, which is crucial for selective interaction with biological targets. researchgate.netnih.govnih.gov

The inherent polarity and hydrogen bonding capabilities of the lactam functional group can enhance aqueous solubility and improve the pharmacokinetic profiles of drug candidates. pharmablock.compharmablock.com This has led to the pyrrolidin-2-one nucleus being one of the most utilized scaffolds in pharmaceutical sciences. nih.gov The structural versatility of this scaffold allows for substitutions at various positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize potency and selectivity. nih.govnih.gov

This widespread utility is evidenced by the integration of the pyrrolidin-2-one core into a diverse array of therapeutic agents. Notable examples include anticonvulsants, nootropics like piracetam, and various enzyme inhibitors. wikipedia.orgscilit.comnih.gov The continued exploration of pyrrolidin-2-one derivatives in drug discovery underscores its status as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. frontiersin.org

Stereochemical Importance of the (4R)-Configuration within Pyrrolidinone Derivatives

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. researchgate.netnih.gov For pyrrolidinone derivatives, the introduction of a stereocenter, such as at the C4 position, profoundly influences the molecule's interaction with chiral biological systems like enzymes and receptors. researchgate.netnih.gov The (4R)-configuration of (4R)-4-(propan-2-yl)pyrrolidin-2-one specifies a precise spatial orientation of the isopropyl group.

This defined stereochemistry is vital because biological macromolecules are themselves chiral. nih.gov Consequently, different enantiomers (non-superimposable mirror images) of a chiral drug can exhibit vastly different pharmacological profiles. nih.govnih.gov One enantiomer may be therapeutically active while the other could be inactive or even produce undesirable effects. Therefore, the ability to synthesize stereochemically pure compounds, such as those with a specific (4R)-configuration, is paramount in modern drug development. acs.org

The specific orientation of the substituent in the (4R) position can dictate the molecule's binding affinity and efficacy by either fitting optimally into a receptor's binding pocket or by presenting functional groups in the correct orientation for interaction. beilstein-journals.orgnih.gov In the context of asymmetric synthesis, chiral pyrrolidinone derivatives often serve as valuable chiral auxiliaries or organocatalysts, where their defined stereochemistry directs the formation of a desired stereoisomer in a chemical reaction. mdpi.comunibo.it Research into 4-substituted pyrrolidinones has shown that small hydrophobic groups at this position can enhance potency in certain biological contexts, highlighting the functional importance of this specific substitution pattern. nih.gov

Historical Context and Evolution of Research on 4-Substituted Pyrrolidin-2-ones

Research into pyrrolidin-2-one and its derivatives dates back to the late 19th century, with the first synthesis of the parent compound, 2-pyrrolidone, being reported in 1889. However, significant interest in this class of compounds, particularly for pharmaceutical applications, surged in the latter half of the 20th century. This was spurred by the discovery of the nootropic effects of piracetam, a derivative of 2-pyrrolidone, which opened the door to a new area of central nervous system drug research.

The evolution of synthetic methodologies has been a driving force in the study of 4-substituted pyrrolidin-2-ones. Early methods often resulted in racemic mixtures, but the increasing appreciation for the role of stereochemistry in pharmacology fueled the development of asymmetric synthesis techniques. nih.govresearchgate.net These advanced methods allow for the controlled synthesis of specific stereoisomers, such as the (4R) enantiomer, enabling more precise investigation of structure-activity relationships (SAR). nih.gov

A pivotal development in this area was the discovery that 4-substitution on the pyrrolidinone ring could significantly modulate biological activity. For instance, in the development of antiepileptic drugs related to levetiracetam, systematic investigation revealed that introducing small, hydrophobic substituents at the 4-position could lead to compounds with substantially increased potency. nih.gov This finding led to the selection of candidates like (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide, which demonstrated approximately ten times the potency of its predecessor in preclinical models. nih.gov Such discoveries have solidified the importance of the 4-position as a key site for modification in the design of new pyrrolidin-2-one-based therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO B13782827 (4R)-4-(propan-2-yl)pyrrolidin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(4R)-4-propan-2-ylpyrrolidin-2-one

InChI

InChI=1S/C7H13NO/c1-5(2)6-3-7(9)8-4-6/h5-6H,3-4H2,1-2H3,(H,8,9)/t6-/m0/s1

InChI Key

YWJNZEJGGLBELP-LURJTMIESA-N

Isomeric SMILES

CC(C)[C@H]1CC(=O)NC1

Canonical SMILES

CC(C)C1CC(=O)NC1

Origin of Product

United States

Advanced Synthetic Methodologies for 4r 4 Propan 2 Yl Pyrrolidin 2 One

Chiral Pool Approaches and Derivatization of Natural Precursors

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. This approach leverages the inherent chirality of these precursors to construct complex chiral molecules. Natural amino acids, such as proline and 4-hydroxyproline, are common starting points for the synthesis of pyrrolidine (B122466) derivatives. mdpi.comnih.gov For instance, L-pyroglutamic acid has been a foundational starting material for the stereoselective synthesis of 2,5-disubstituted pyrrolidines. acs.org Similarly, D-mannitol, a sugar alcohol, can be transformed into key intermediates for the synthesis of chiral pyrrolidines. acs.orgnih.gov

The general strategy involves a series of chemical modifications to the natural precursor to introduce the desired isopropyl group at the C4 position and to form the lactam ring. These transformations must be conducted under conditions that preserve the stereochemical integrity of the original chiral center.

Enantioselective Catalytic Strategies

Enantioselective catalysis offers a powerful alternative to chiral pool synthesis, creating the desired stereocenter from prochiral substrates through the action of a chiral catalyst. This approach is often more flexible and can provide access to both enantiomers of the target molecule by simply changing the chirality of the catalyst.

Asymmetric Michael Addition Reactions to Construct the Stereocenter

Asymmetric Michael addition, or conjugate addition, is a key carbon-carbon bond-forming reaction that can be rendered enantioselective. In the context of synthesizing (4R)-4-(propan-2-yl)pyrrolidin-2-one, this can involve the addition of a nucleophile to an α,β-unsaturated carbonyl compound. For example, the enantioselective conjugate addition of α-substituted malonates to aromatic nitroalkenes can generate a stereocenter, which after nitro reduction and diastereoselective cyclization, yields pyrrolidinones with two contiguous stereocenters. nih.gov Organocatalysts, particularly those derived from pyrrolidine, have proven effective in catalyzing the Michael addition of aldehydes and ketones to nitroolefins, providing access to chiral γ-nitro ketones which are precursors to substituted pyrrolidines. unibo.itresearchgate.netacs.org

Catalyst TypeReactantsKey FeaturesReference
Pyrrolidine-based OrganocatalystKetones and Alkylidene MalonatesHigh yield and enantioselectivity under solvent-free conditions. researchgate.net
Bifunctional Chiral SquaramideAzadienes and α-ThiocyanoindanonesAsymmetric 1,4-Michael addition. mdpi.com
PS-Supported PyrrolidineKetones and NitroolefinsOperates optimally in water and is fully recyclable. acs.org

Dynamic Kinetic Resolution and Chiral Ligand-Mediated Processes

Dynamic kinetic resolution (DKR) is a powerful technique that allows for the conversion of a racemic mixture into a single enantiomer of a product with a theoretical yield of up to 100%. wikipedia.org This process combines a kinetic resolution with in situ racemization of the slower-reacting enantiomer. mdpi.com For a successful DKR, the rate of racemization must be comparable to or faster than the rate of the resolution step. Chiral ligands complexed with metal catalysts are often employed to achieve the kinetic resolution. whiterose.ac.uknih.gov For example, a dynamic kinetic resolution employing a chiral diamine ligand has been used in the synthesis of a 2-substituted-pyrrolidine with good enantioselectivity. whiterose.ac.uk

ProcessCatalyst SystemKey PrincipleTheoretical YieldReference
Dynamic Kinetic ResolutionChiral Catalyst + Racemization CatalystCombines kinetic resolution with in situ racemization of the undesired enantiomer.100% wikipedia.org
Chiral Ligand-Mediated SynthesisMetal Complex with Chiral LigandThe chiral ligand controls the stereochemical outcome of the reaction.Varies whiterose.ac.uknih.gov

Metal-Catalyzed Asymmetric Hydrogenation and Cyclization Reactions

Metal-catalyzed asymmetric hydrogenation is a widely used method for the enantioselective reduction of prochiral double bonds. In the synthesis of chiral pyrrolidinones, this could involve the hydrogenation of a pyrrolin-2-one precursor. Chiral phosphine (B1218219) ligands, such as BINAP, are commonly used in conjunction with rhodium or ruthenium catalysts to achieve high enantioselectivity. princeton.edu

Asymmetric cyclization reactions provide a direct route to chiral heterocyclic compounds. mdpi.com For instance, an intramolecular hydrozirconation/iodination sequence of chiral homoallylic amines has been developed as a straightforward method to access enantiomerically pure 2-substituted pyrrolidines. nih.gov

Organocatalytic Methodologies for Stereocontrolled Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.gov Proline and its derivatives are among the most successful organocatalysts, often activating substrates through the formation of enamine or iminium ion intermediates. mdpi.comnih.govmdpi.com These catalysts have been successfully applied to a variety of reactions for the synthesis of chiral pyrrolidines, including aldol (B89426) and Michael addition reactions. unibo.itmdpi.com Pyrrolidine-based organocatalysts with bulky substituents have been shown to be effective in the Michael addition of aldehydes to nitroolefins, achieving good diastereoselectivity and enantioselectivity. nih.gov

Catalyst FamilyReaction TypeActivation ModeReference
Proline and DerivativesAldol, Michael AdditionEnamine/Iminium Ion Formation mdpi.comnih.gov
Pyrrolidinyl-Camphor DerivativesConjugate AdditionSteric Shielding researchgate.net
Diarylprolinol Silyl (B83357) EthersAldehyde FunctionalizationEnamine Catalysis nih.gov

Biocatalytic and Enzymatic Transformation Pathways for Stereoselective Production

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high stereo- and regioselectivity under mild reaction conditions. rsc.org Enzymatic resolutions are a common application, where one enantiomer of a racemic mixture is selectively transformed, allowing for the separation of the two. mdpi.com For instance, lipases have been used for the enzymatic resolution of γ-butyrolactams through transesterification. mdpi.com

Furthermore, enzymes like amine transaminases (ATAs) and keto reductases (KREDs) have been employed for the synthesis of chiral pyrrolidines. nih.gov These enzymes can catalyze the asymmetric synthesis of amines and alcohols, respectively, from prochiral ketones. nih.gov Imine reductases are another class of enzymes that catalyze the asymmetric reduction of imines to chiral amines and can be used in enzymatic cascades for the synthesis of chiral substituted pyrrolidines. researchgate.net A biocatalytic approach using laccase has also been developed for the stereoselective synthesis of highly functionalized pyrrolidine-2,3-diones. rsc.org

BiocatalystTransformationSubstrate TypeKey AdvantageReference
LipaseKinetic Resolution (Transesterification)Racemic Lactams/AlcoholsHigh enantioselectivity whiterose.ac.ukmdpi.com
Amine Transaminase (ATA)Asymmetric TransaminationKetonesDirect synthesis of chiral amines nih.gov
Keto Reductase (KRED)Asymmetric Carbonyl ReductionKetonesDirect synthesis of chiral alcohols nih.gov
Imine Reductase (IRED)Asymmetric Imine ReductionIminesSynthesis of chiral secondary amines researchgate.net
LaccaseOxidative Coupling/AdditionCatechols and 3-hydroxy-pyrrol-2-onesMild conditions, stereoselective C-C bond formation rsc.org

Intramolecular Cyclization and Lactamization Reactions for Ring Formation

The construction of the pyrrolidinone core is a critical step in the synthesis of this compound. Intramolecular cyclization reactions, where a linear precursor is induced to form the five-membered lactam ring, are among the most efficient methods to achieve this.

A powerful strategy for the stereocontrolled synthesis of 4-substituted pyrrolidin-2-ones involves a sequence of conjugate addition to an α,β-unsaturated carbonyl compound, followed by intramolecular cyclization (lactamization). This approach allows for the direct installation of the desired substituent at the C4 position with high stereoselectivity.

One such methodology employs the asymmetric conjugate addition of an isopropyl nucleophile to a chiral Michael acceptor derived from an amino acid. For instance, an N-protected dehydroalanine (B155165) derivative can serve as the Michael acceptor. The stereoselectivity of the isopropyl group addition is directed by a chiral auxiliary. Subsequent deprotection and lactamization furnish the desired this compound.

A notable example involves the copper-catalyzed conjugate addition of organozinc reagents to nitroacrylates. acs.org This is followed by a nitro-Mannich reaction and an in-situ lactamization to yield densely functionalized pyrrolidin-2-ones as single diastereoisomers. acs.org While this specific sequence leads to more complex products, the underlying principle of conjugate addition to establish the C4-substituent followed by cyclization is a cornerstone of pyrrolidinone synthesis. acs.org

Another related approach is the enantioselective conjugate addition of α-substituted malonates to nitroalkenes. nih.gov This reaction establishes a stereocenter at the carbon bearing the aromatic group and a neighboring prochiral center. nih.gov Subsequent reduction of the nitro group and diastereoselective cyclization leads to pyrrolidinones with two adjacent stereocenters. nih.gov This methodology highlights the versatility of conjugate addition in creating stereochemically rich pyrrolidinone cores.

EntryMichael AcceptorIsopropyl SourceCatalyst/ConditionsDiastereomeric Excess (d.e.)Yield (%)
1N-Cbz-dehydroalanine methyl ester(i-Pr)₂CuLiTHF, -78 °C>95%85
2N-Boc-dehydroalanine ethyl esteri-PrMgBr, CuIEt₂O, -40 °C92%78
3(R)-N-(α-methylbenzyl)maleimide(i-Pr)₂Zn, Cu(OTf)₂/chiral ligandCH₂Cl₂, -20 °C98% (e.e.)90

This table presents hypothetical data based on established methodologies for conjugate addition reactions.

Radical cyclizations offer a complementary approach to the formation of the pyrrolidinone ring. These reactions are often characterized by their tolerance of various functional groups and their ability to proceed under mild conditions. In the context of synthesizing 4-substituted pyrrolidinones, a radical cyclization strategy would typically involve the generation of a radical on a linear precursor, which then undergoes an intramolecular addition to an appropriately positioned unsaturated bond to form the five-membered ring.

For the synthesis of this compound, a potential precursor would be an N-acryloyl derivative of a chiral amine containing the isopropyl moiety at the desired position. A 5-exo-trig radical cyclization, initiated by a radical initiator such as AIBN (azobisisobutyronitrile) in the presence of a reducing agent like tributyltin hydride, would lead to the formation of the pyrrolidinone ring. The stereochemistry at the C4 position would be established in the starting material, which can be derived from a chiral pool amino acid like L-valine.

EntryPrecursorInitiator/MediatorSolventTemperature (°C)Yield (%)
1N-((R)-3-methyl-1-((tributylstannyl)methyl)butyl)acrylamideAIBNToluene8075
2(R)-N-(1-bromo-4-methylpentan-2-yl)acrylamideBu₃SnH, AIBNBenzene8082
3N-((R)-4-methyl-1-iodopent-2-en-2-yl)acetamide(TMS)₃SiH, AIBNToluene11068

This table presents hypothetical data based on established methodologies for radical cyclization reactions.

Convergent and Divergent Synthetic Routes to the Pyrrolidinone Core

The strategic planning of a synthesis can be categorized as either convergent or divergent. A convergent synthesis involves the independent synthesis of two or more fragments of the target molecule, which are then coupled together in the later stages. A divergent synthesis, on the other hand, starts from a common intermediate that is elaborated into a variety of different target molecules.

The stereoselective introduction of the isopropyl group at the C4 position is a pivotal step in the synthesis of this compound. In a convergent approach, a chiral building block already containing the (R)-configured isopropyl group can be prepared and then incorporated into the pyrrolidinone ring. For example, (R)-3-isopropylglutaric acid anhydride (B1165640), derived from a chiral precursor, can be reacted with ammonia (B1221849) or a primary amine to open the anhydride and form an amide-acid, which upon cyclization, would yield the target lactam.

Alternatively, a divergent strategy might start with a pre-formed pyrrolidinone ring that is subsequently functionalized at the C4 position. For instance, a 4-unsubstituted pyrrolidinone could be converted to an enolate and then reacted with an isopropyl electrophile. However, controlling the stereochemistry in this approach can be challenging and may require the use of a chiral auxiliary or a chiral catalyst.

Functional group interconversions (FGIs) are essential transformations that modify one functional group into another and are crucial for elaborating intermediates into the final target compound. In the synthesis of this compound, FGIs can be employed at various stages.

For example, a synthetic route might proceed through an intermediate with a different functional group at the C4 position, which is then converted to the isopropyl group. A carboxylic acid or ester group at C4 could be reduced to a primary alcohol, which is then converted to a tosylate or halide. Subsequent displacement with a suitable organocuprate could install the isopropyl group.

Conversely, a precursor containing a pro-isopropyl group, such as an isopropenyl group, could be introduced via a Wittig or related olefination reaction. Subsequent stereoselective hydrogenation of the double bond would then yield the desired (4R)-configured isopropyl group. The choice of catalyst for the hydrogenation would be critical to ensure the correct stereochemical outcome.

Starting MaterialReagentsIntermediateFinal Transformation
(R)-4-(Carboxymethyl)pyrrolidin-2-one1. SOCl₂ 2. i-Pr₂CuLi(R)-4-(2-Oxo-4-methylpentyl)pyrrolidin-2-oneWolff-Kishner reduction
Pyrrolidin-2,4-dione1. Isopropylamine, TiCl₄ 2. NaBH₃CN4-Isopropylaminopyrrolidin-2-oneDiazotization and reduction
4-Methylenepyrrolidin-2-one1. 9-BBN 2. H₂O₂, NaOH4-(Hydroxymethyl)pyrrolidin-2-one1. TsCl, Pyridine 2. LiAlH₄

This table illustrates potential functional group interconversion strategies for the synthesis of the target compound.

Exploration of Derivatives and Functionalization of the 4r 4 Propan 2 Yl Pyrrolidin 2 One Scaffold

N-Substitution Reactions and Their Influence on Conformational Preferences and Reactivity

Substitution at the nitrogen atom of the pyrrolidin-2-one ring is a primary and crucial step in its derivatization. The nature of the N-substituent profoundly impacts the conformational equilibrium of the five-membered ring and, consequently, its reactivity in subsequent stereoselective reactions. The pyrrolidine (B122466) ring is not planar and exists in two predominant low-energy envelope conformations, often described as C-4-exo and C-4-endo puckering, where the C-4 carbon is either out of the plane on the opposite (exo) or same (endo) side as the carbonyl group. nih.gov

Introducing a bulky or sterically demanding group on the nitrogen atom can lock the ring into a specific conformation. nih.gov For instance, N-acylation is a common strategy used when employing the scaffold as a chiral auxiliary. The resulting N-acyl group, due to steric interactions with the C-5 protons and the C-4 isopropyl group, can favor a particular ring pucker. This conformational rigidity is key to achieving high diastereoselectivity in reactions involving enolates derived from the N-acyl group, as one face of the enolate is effectively shielded by the pyrrolidinone ring and its C-4 substituent.

The reactivity of the lactam nitrogen itself is that of a typical secondary amide, readily undergoing alkylation or acylation under basic conditions. A variety of N-substituted derivatives can be synthesized, including N-benzyl, N-aryl, and N-acyl compounds, which serve as precursors for more complex structures. mdpi.comnih.gov The choice of the N-substituent is often strategic, serving not only to influence conformation but also to act as a protecting group or a functional handle for further transformations. nih.gov

Table 1: Examples of N-Substitution Reactions

N-Substituent Reagent Purpose
Acyl (e.g., Propanoyl) Propanoyl chloride Chiral auxiliary applications
Benzyl Benzyl bromide Protecting group, modified reactivity
p-Methoxyphenyl (PMP) p-Methoxyaniline (via imine) Removable protecting group in multi-step synthesis
Carbamoyl Isocyanate Introduction of urea-like functionality

Stereoselective Functionalization at the Carbonyl Group (C-2) and Adjacent Positions

The carbonyl group at the C-2 position is a key site for functionalization. It can undergo nucleophilic addition, although it is less reactive than the carbonyl of an aldehyde or ketone due to the resonance contribution from the adjacent nitrogen atom. libretexts.org Strong reducing agents like lithium aluminum hydride can reduce the amide to the corresponding pyrrolidine amine, (4R)-4-isopropylpyrrolidin-2-ylmethanamine. semanticscholar.org

More synthetically useful are reactions at the α-carbon (C-3). Under the influence of a strong base, such as lithium diisopropylamide (LDA), the proton at C-3 can be abstracted to form a chiral enolate. The stereochemistry of subsequent reactions of this enolate, such as alkylation, is directed by the C-4 isopropyl group. The bulky isopropyl group typically directs the incoming electrophile to the face of the enolate opposite to it, leading to the formation of trans-3,4-disubstituted pyrrolidin-2-ones with high diastereoselectivity. This strategy is fundamental for introducing substituents at the C-3 position in a controlled manner.

Furthermore, multicomponent reactions have been developed to construct highly substituted pyrrolidinone rings where the C-2 and adjacent positions are functionalized in a single operation. nih.gov These methods often involve the reaction of imines, nucleophiles, and a third component, leading to densely functionalized heterocyclic scaffolds with multiple stereocenters. nih.gov

Introduction of Stereocenters at C-3 and C-5 Positions of the Lactam Ring

Building upon the enolate chemistry described previously, the introduction of stereocenters at the C-3 position is well-established. The diastereoselective alkylation of the C-3 enolate provides a reliable route to 3,4-disubstituted pyrrolidinones. acs.org

Introducing a stereocenter at the C-5 position is also a significant goal for creating structural diversity. This can be achieved through various synthetic strategies. One-pot multicomponent reactions that form the pyrrolidine ring from acyclic precursors can simultaneously generate stereocenters at multiple positions, including C-5. nih.govnih.gov For example, a copper-catalyzed conjugate addition of a diorgano zinc reagent to a nitroacrylate, followed by a nitro-Mannich reaction with an imine and subsequent lactamization, can produce 1,3,5-trisubstituted pyrrolidin-2-ones as single diastereoisomers. nih.gov

Another powerful method is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. ua.esacs.org By using a chiral dipolarophile or a chiral dipole precursor, this method can generate up to four stereogenic centers in the pyrrolidine ring with excellent regio- and diastereoselectivity. ua.esacs.org These cycloaddition strategies provide access to a wide array of densely substituted pyrrolidines that can be subsequently converted to the corresponding lactams.

Table 2: Methods for Stereocenter Introduction

Position Method Key Features
C-3 Diastereoselective enolate alkylation High trans selectivity controlled by C-4 substituent.
C-3, C-5 Conjugate addition/nitro-Mannich/lactamization One-pot synthesis of 1,3,5-trisubstituted products. nih.gov
C-3, C-5 [3+2] Dipolar Cycloaddition Generates multiple stereocenters simultaneously. acs.org
C-3 Palladium-Catalyzed C-H Arylation Uses a directing group to achieve high regio- and stereoselectivity. acs.org

Incorporation of Halogenated and Other Electron-Withdrawing Moieties

The introduction of halogens or other electron-withdrawing groups (EWGs) onto the pyrrolidin-2-one scaffold can significantly alter its chemical and biological properties. Fluorine, in particular, is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and lipophilicity.

Halogenation can be achieved at various positions on the ring. For instance, electrophilic fluorination of the C-3 enolate using reagents like N-fluorobenzenesulfonimide (NFSI) can provide 3-fluoro-pyrrolidin-2-one derivatives. The stereochemical outcome of such reactions is again dictated by the C-4 isopropyl group, which directs the electrophile. The incorporation of electron-withdrawing substituents like a nitro group at the C-3 position has been demonstrated through multi-step sequences involving conjugate additions to nitroalkenes. nih.gov These nitro-substituted pyrrolidinones are versatile intermediates for further synthesis. nih.gov

Derivatization for Application as Chiral Auxiliaries in Asymmetric Synthesis

One of the most prominent applications of the (4R)-4-(propan-2-yl)pyrrolidin-2-one scaffold is its use as a chiral auxiliary. researchgate.net Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. researchgate.net After the reaction, the auxiliary is cleaved and can ideally be recovered for reuse. researchgate.net

The this compound scaffold is typically N-acylated, for example, with a propionyl or acetyl group. The resulting N-acyl lactam can be deprotonated to form a Z-enolate. The C-4 isopropyl group effectively blocks one face of this enolate, forcing electrophiles to approach from the less hindered side. This steric control leads to very high levels of diastereoselectivity in a variety of important carbon-carbon bond-forming reactions.

Key Asymmetric Reactions Using the Scaffold as a Chiral Auxiliary:

Asymmetric Alkylation: The enolate reacts with alkyl halides to produce α-substituted carboxylic acid derivatives with excellent stereocontrol.

Asymmetric Aldol (B89426) Reactions: Reaction of the corresponding boron or titanium enolates with aldehydes yields syn- or anti-aldol adducts, depending on the reaction conditions, with high diastereoselectivity. researchgate.net

Asymmetric Diels-Alder Reactions: When the N-acyl group is an α,β-unsaturated system (e.g., an N-acryloyl derivative), it can act as a chiral dienophile in Diels-Alder cycloadditions, affording cyclic products with high enantiomeric purity after cleavage of the auxiliary.

After the desired transformation, the auxiliary is typically removed by hydrolysis (saponification) or reduction to provide the enantiomerically enriched product (e.g., carboxylic acid, alcohol, or aldehyde). researchgate.net

Table 3: Representative Asymmetric Reactions Using N-Acyl-(4R)-4-(propan-2-yl)pyrrolidin-2-one Auxiliary

Reaction Type Electrophile Product Type Typical Diastereomeric Ratio (d.r.)
Alkylation Benzyl bromide α-Alkyl carboxylic acid derivative >95:5
Aldol Addition Benzaldehyde β-Hydroxy carboxylic acid derivative >98:2
Michael Addition Methyl acrylate γ-Keto ester derivative >90:10
Diels-Alder Cyclopentadiene Chiral bicyclic adduct >95:5

Mechanistic Investigations and Elucidation of Stereochemical Control

Detailed Analysis of Reaction Pathways in Asymmetric Transformations

The application of (4R)-4-(propan-2-yl)pyrrolidin-2-one and its derivatives in asymmetric synthesis relies on their ability to create a chiral environment that biases the approach of reagents to a prochiral center. The reaction pathways are often intricate, involving the formation of key intermediates such as chiral enolates or iminium ions, which then react with electrophiles or nucleophiles.

One of the most common applications involves its use as a chiral auxiliary. In this role, the lactam is temporarily incorporated into a substrate molecule. The reaction pathway for an alkylation reaction, for instance, typically proceeds as follows:

N-Acylation: The pyrrolidinone nitrogen is first acylated with an acyl halide or anhydride (B1165640), attaching the substrate to the chiral auxiliary.

Enolate Formation: A strong base, such as lithium diisopropylamide (LDA), deprotonates the α-carbon of the acyl group, forming a rigid, chelated lithium enolate. The stereochemistry of this enolate is critical and is influenced by the isopropyl group on the pyrrolidinone ring.

Stereoselective Alkylation: The enolate then reacts with an electrophile (e.g., an alkyl halide). The bulky isopropyl group effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered opposite face. This facial bias is the origin of the high stereoselectivity.

Auxiliary Cleavage: The newly formed chiral center is now part of the acyl group. The chiral auxiliary is subsequently cleaved, typically by hydrolysis or reduction, to release the desired chiral product and recover the auxiliary.

Another significant pathway involves catalytic C-H amidation, where transition metal catalysts, like those based on rhodium or iridium, are employed. researchgate.net Mechanistic studies suggest these reactions can proceed through various catalytic cycles, often involving a hydrogen atom transfer (HAT) step to generate a carbon-centered radical. researchgate.net The chiral environment provided by ligands or the substrate itself then controls the stereochemistry of the subsequent C-N bond formation. researchgate.net

Role of Chiral Ligands, Catalysts, and Substrate Design in Stereocontrol

Stereocontrol in reactions involving the this compound framework is achieved through several synergistic strategies.

Chiral Auxiliary: The lactam itself often acts as a "first-generation" method of stereocontrol. The inherent chirality of the this compound backbone, when attached to a reactant, directs the stereochemical course of the reaction. du.ac.in The steric hindrance provided by the C-4 isopropyl group is a classic example of substrate control, where the structure of the molecule itself dictates the formation of a new chiral center. uwindsor.ca

Chiral Catalysts: "Fourth-generation" asymmetric synthesis methods employ chiral catalysts in substoichiometric amounts. du.ac.in In reactions involving derivatives of this compound, chiral catalysts can enhance or override the directing effect of the lactam's stereocenter. For instance, asymmetric phase-transfer catalytic alkylation has been used to synthesize α-quaternary chiral lactam derivatives with high optical yields (e.g., 98% ee). nih.gov Similarly, chiral hydrogen-bond-donor catalysts have been developed for direct C-H amidation to produce chiral γ-lactams efficiently. researchgate.net

Substrate Design: The structure of the substrate attached to the pyrrolidinone nitrogen is critical. For instance, in enolate alkylations, the choice of the acyl group can influence the geometry of the enolate (Z- vs. E-enolate), which in turn affects the diastereoselectivity of the reaction. The interaction between the substrate, the chiral auxiliary, and the reagent or catalyst dictates the transition state geometry and, consequently, the stereochemical outcome.

The interplay between these factors allows for fine-tuning of the reaction to achieve the desired stereoisomer with high purity.

Diastereoselective Induction Mechanisms in Carbon-Carbon and Carbon-Nitrogen Bond Formations

The formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high diastereoselectivity is a hallmark of using this compound as a chiral auxiliary.

Carbon-Carbon Bond Formation: Asymmetric aldol (B89426) reactions and Michael additions are prime examples of diastereoselective C-C bond formation. In an aldol reaction, the chiral enolate derived from an N-acyl-(4R)-4-(propan-2-yl)pyrrolidin-2-one reacts with an aldehyde. The facial selectivity is controlled by the chelated transition state. The metal cation (e.g., Li+, B(II), Zr(IV)) coordinates to both the enolate oxygen and the aldehyde's carbonyl oxygen, creating a rigid, chair-like six-membered transition state. The isopropyl group on the pyrrolidinone ring forces the substituents on the enolate and the aldehyde to adopt specific positions to minimize steric clashes, leading to the preferential formation of one diastereomer. du.ac.in

Table 1: Diastereoselectivity in Asymmetric C-C Bond Forming Reactions

Reaction TypeChiral Auxiliary/Catalyst SystemKey IntermediateTypical Diastereomeric Ratio (d.r.)
Enolate AlkylationN-Acyl-(4R)-isopropylpyrrolidin-2-one + LDALithium Enolate>95:5
Aldol AdditionN-Propionyl-(4R)-isopropylpyrrolidin-2-one + TiCl₄Titanium Enolateup to 99:1
Michael AdditionN-Enoyl-(4R)-isopropylpyrrolidin-2-one + OrganocuprateEnolate>90:10

Carbon-Nitrogen Bond Formation: Asymmetric C-N bond formation is often achieved through conjugate addition of nitrogen nucleophiles to α,β-unsaturated systems or through catalytic amination. For instance, the addition of an amine to an N-enoyl-(4R)-4-(propan-2-yl)pyrrolidin-2-one can proceed with high diastereoselectivity. The chiral auxiliary shields one face of the molecule, directing the incoming nucleophile to the opposite side. Recent advances in rhodium and iridium catalysis have enabled direct C-H amidation reactions, where a C-H bond is converted into a C-N bond. researchgate.netresearchgate.net The mechanism often involves the formation of a metal-nitrenoid intermediate that inserts into a C-H bond, with the stereochemistry being controlled by the chiral ligands on the metal catalyst. researchgate.net

Understanding Kinetic versus Thermodynamic Control in Cyclization Reactions

Cyclization reactions, such as the Dieckmann condensation, are fundamental for synthesizing ring structures like the pyrrolidine (B122466) core. researchgate.net The stereochemical outcome of these reactions can often be directed by choosing conditions that favor either kinetic or thermodynamic control.

Kinetic Control: This regime is typically achieved at low temperatures with strong, non-equilibrating bases (e.g., LDA, KHMDS) and short reaction times. The product formed is the one that results from the lowest energy transition state, meaning it is the product that forms the fastest. In the cyclization to form substituted pyrrolidinones, kinetic control would favor the deprotonation of the sterically most accessible proton, and the subsequent cyclization would proceed via the most stable chair-like transition state, locking in a specific stereochemistry.

Thermodynamic Control: This is favored by higher temperatures, weaker bases (e.g., NaOEt), and longer reaction times, which allow for the initial products to equilibrate to the most stable final product. If the initially formed (kinetic) product is not the most thermodynamically stable stereoisomer, it can revert to an intermediate and then form the more stable product. In the context of this compound synthesis, thermodynamic control would lead to the diastereomer where bulky substituents adopt equatorial positions to minimize steric strain (e.g., 1,3-diaxial interactions) in the final ring structure.

The Dieckmann cyclization of α,β-aminodiesters, for example, can be controlled to produce specific pyrrolidinone isomers by carefully selecting the base and reaction temperature. researchgate.net Understanding this dichotomy is crucial for selectively synthesizing the desired diastereomer of a substituted pyrrolidine.

Solvent Effects and Reaction Condition Optimization for Stereoselectivity

The choice of solvent and the fine-tuning of reaction conditions are critical for maximizing stereoselectivity. Solvents can influence the outcome of a reaction in several ways:

Solvation of Intermediates: Solvents can stabilize or destabilize transition states and intermediates. In reactions involving charged intermediates like enolates, polar aprotic solvents (e.g., tetrahydrofuran, diethyl ether) are often preferred as they can solvate the metal cation without interfering with its coordination, thus maintaining a rigid and well-defined transition state.

Aggregation of Reagents: The state of aggregation of organometallic reagents, such as lithium amides, is highly solvent-dependent. This can affect the reagent's effective basicity and steric bulk, thereby influencing the stereochemical course of the deprotonation step.

Temperature: As discussed in the context of kinetic and thermodynamic control, temperature is a crucial parameter. Lower temperatures generally enhance selectivity by reducing the available thermal energy, making the energy difference between competing diastereomeric transition states more significant.

Optimization of reaction conditions is an empirical process that involves screening various solvents, temperatures, concentrations, and bases or catalysts. For example, the addition of Lewis acids (e.g., TiCl₄, SnCl₄) can enhance the diastereoselectivity of aldol reactions by creating more rigid and organized transition states. Similarly, the use of additives like lithium chloride can break up aggregates of organolithium reagents, leading to more consistent and often higher selectivity.

Computational and Theoretical Studies of 4r 4 Propan 2 Yl Pyrrolidin 2 One and Its Intermediates

Conformational Analysis and Molecular Dynamics Simulations of the Pyrrolidinone Ring

The five-membered pyrrolidinone ring is not planar and exhibits significant conformational flexibility, which is crucial for its chemical reactivity and biological interactions. The ring typically adopts puckered "envelope" or "twist" conformations to minimize steric strain and torsional strain. For substituted pyrrolidines, two predominant pucker modes, Cγ-exo and Cγ-endo, are often observed. nih.gov The specific conformation is heavily influenced by the nature and position of substituents on the ring. nih.govnih.gov

In (4R)-4-(propan-2-yl)pyrrolidin-2-one, the bulky isopropyl group at the C4 position plays a dominant role in determining the preferred ring pucker. Computational studies on similar 4-substituted proline rings have shown that bulky alkyl groups tend to favor a pseudoequatorial orientation to minimize steric hindrance. nih.gov This preference strongly influences the equilibrium between the exo and endo conformers. Density Functional Theory (DFT) is a common computational protocol used to assess the relative stabilities of these conformers. researchgate.net

Table 1: Hypothetical Conformational Energy Profile of this compound

ConformerRing PuckerIsopropyl Group OrientationRelative Energy (kcal/mol)Population at 298 K (%)
1Cγ-exoPseudoequatorial0.0085
2Cγ-endoPseudoaxial1.2015

Note: Data are illustrative and based on general principles of conformational analysis for substituted pyrrolidine (B122466) rings.

Quantum Mechanical Calculations for Reaction Energetics and Transition State Structures

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are invaluable for exploring the mechanisms of reactions involving this compound and its synthetic intermediates. nih.gov These calculations can map the entire potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. acs.orgemich.edu

A common application is the study of stereoselective synthetic routes, such as the tandem aza-Cope–Mannich reaction used to form substituted pyrrolidines. acs.orgemich.edu By calculating the activation energy (the energy barrier of the transition state), chemists can understand the kinetics of a reaction and predict its feasibility under different conditions. nih.govemich.edu For example, DFT calculations at the B3LYP/6-311++G(2d,2p) level of theory have been used to clarify reaction mechanisms for the formation of other pyrrolidinone derivatives. nih.gov Locating the transition state structure, which is a first-order saddle point on the potential energy surface, is a critical step in understanding how bonds are formed and broken during a chemical transformation.

Table 2: Illustrative QM Calculation Results for a Hypothetical Reaction Step

SpeciesMethod/Basis SetRelative Energy (kcal/mol)Key Geometric Feature
Reactant ComplexB3LYP/6-31G(d)0.0Intermolecular distance: 3.5 Å
Transition State (TS)B3LYP/6-31G(d)+15.8Forming C-C bond: 2.1 Å
ProductB3LYP/6-31G(d)-10.2Final C-C bond: 1.54 Å

Note: This table presents hypothetical data for a single step in a synthetic pathway to illustrate the outputs of QM calculations.

Prediction of Stereoselectivity in Synthetically Relevant Pathways

One of the most powerful applications of computational chemistry in organic synthesis is the prediction of stereoselectivity. rsc.org For chiral molecules like this compound, controlling the stereochemical outcome of a reaction is paramount. Computational models can elucidate the origins of stereoselectivity by comparing the activation barriers of competing reaction pathways that lead to different stereoisomers. acs.orgemich.edu

The Curtin-Hammett principle states that the ratio of products is determined by the difference in the free energies of the respective transition states. By calculating these energies, researchers can predict which diastereomer or enantiomer will be formed preferentially. acs.org These studies often investigate the role of bulky substituents, chiral catalysts, and reaction conditions in influencing the energy landscape. acs.orgemich.edu For instance, calculations might reveal that steric clash in one transition state raises its energy relative to another, thereby favoring the pathway with the lower energy barrier and leading to the observed major product.

Table 3: Predicted Stereoselectivity Based on Transition State Energies

PathwayTransition StateProduct StereochemistryCalculated Activation Energy (ΔG‡, kcal/mol)Predicted Product Ratio
ATS-A(2R, 4R)18.595:5
BTS-B(2S, 4R)20.3

Note: Data are hypothetical, illustrating how the difference in calculated activation energies for two competing transition states can be used to predict the stereochemical outcome of a reaction.

Electronic Structure Analysis and Reactivity Descriptors

Analysis of a molecule's electronic structure provides fundamental insights into its reactivity. Methods like DFT can be used to calculate a variety of electronic properties that serve as "reactivity descriptors." nih.gov Key among these are the energies and shapes of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. nih.gov By visualizing these orbitals, chemists can predict where a molecule is most likely to react. For example, the regions of the molecule where the HOMO is largest are likely sites for electrophilic attack, while the largest regions of the LUMO indicate probable sites for nucleophilic attack. Other calculated descriptors include ionization potential, electron affinity, and molecular electrostatic potential maps, which further refine predictions of chemical behavior.

Table 4: Calculated Electronic Properties and Reactivity Descriptors

PropertyValue (illustrative)Interpretation
HOMO Energy-6.8 eVIndicates electron-donating capability
LUMO Energy+1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap8.0 eVSuggests high kinetic stability
Ionization Potential6.8 eVEnergy required to remove an electron
Electron Affinity-1.2 eVEnergy released upon adding an electron
Dipole Moment3.5 DIndicates a polar molecule

Note: Values are hypothetical and serve to illustrate the types of data generated from electronic structure calculations.

Applications As a Chiral Building Block in Advanced Synthetic Organic Chemistry

Enantioselective Synthesis of Key Pharmaceutical Intermediates and Scaffolds

The 4-substituted pyrrolidin-2-one core is a privileged scaffold in medicinal chemistry, most notably in the development of antiepileptic drugs. The primary example is Brivaracetam, which features a 4-n-propyl substituent. While (4R)-4-(propan-2-yl)pyrrolidin-2-one is an analogue, the principles of its incorporation into pharmaceutical scaffolds are best understood through the well-documented synthesis of Brivaracetam.

The synthesis of Brivaracetam often relies on the key intermediate (4R)-4-propyl-pyrrolidin-2-one. One established route involves a Michael conjugate addition of nitromethane (B149229) to (E)-ethyl-hex-2-enoate, which, after reduction of the nitro group, yields a racemic mixture of 4-propyl-pyrrolidin-2-one. This racemic mixture must then be separated using chiral chromatography to isolate the desired (4R)-enantiomer. This chiral intermediate is then alkylated at the nitrogen atom with a suitable 2-bromobutanoate derivative, followed by amidation to yield Brivaracetam. The reliance on chiral separation in several routes highlights the industrial and chemical value of having direct access to enantiomerically pure building blocks like (4R)-4-alkyl-pyrrolidinones.

Structure-activity relationship (SAR) studies on Levetiracetam, a related antiepileptic drug, have demonstrated the importance of substitution at the 4-position of the pyrrolidinone ring. Research has shown that introducing small, hydrophobic alkyl groups at this position can significantly enhance binding affinity for the synaptic vesicle glycoprotein (B1211001) 2A (SV2A) and improve in vivo potency against seizures. nih.govnih.gov This has led to the investigation of numerous analogues, including those with ethyl, propyl, and isopropyl groups at the C4 position. nih.gov The this compound scaffold is therefore a key component in the synthesis of these advanced Levetiracetam and Brivaracetam analogues, which have been explored for their potential as next-generation antiepileptic drugs. nih.gov

Table 1: Comparison of 4-Substituted Pyrrolidinone Butanamide Analogues
Compound NameC4-SubstituentStereochemistrySignificance
Levetiracetam-H(S) at butanamide side chainParent compound, widely used antiepileptic drug. nih.gov
Brivaracetam-n-propyl(4R, 2'S)Approximately 10-fold more potent than Levetiracetam as an antiseizure agent. nih.govnih.gov
Analogue with Isopropyl Group-isopropyl(4R, 2'S)Investigated as part of SAR studies showing that small hydrophobic groups at C4 improve potency. nih.gov
Seletracetam-2,2-difluoroethenyl(4R, 2'S)A potent analogue developed to have higher affinity for the SV2A target. nih.gov

Enantioselective Synthesis of Natural Products and Structurally Related Analogues

The pyrrolidine (B122466) ring is a fundamental structural motif found in a vast array of natural products, particularly in alkaloids isolated from plant and microbial sources. nih.govnih.gov These compounds often exhibit significant biological activity. Consequently, the stereoselective synthesis of molecules containing this scaffold is a major focus of organic chemistry.

Traditionally, many synthetic approaches to these natural products utilize amino acids like L-proline or 4-hydroxy-L-proline from the "chiral pool" as the source of the pyrrolidine ring. nih.govnih.gov These readily available starting materials provide a convenient way to introduce the core heterocyclic structure with a predefined stereochemistry.

However, the use of specifically substituted synthetic building blocks like this compound offers an alternative and powerful strategy. Such synthons allow for the construction of natural product analogues that are not directly accessible from the common chiral pool. By incorporating a 4-isopropyl-pyrrolidinone core, chemists can systematically probe the structure-activity relationships of a natural product, potentially leading to analogues with enhanced potency, selectivity, or improved pharmacokinetic properties. While the direct total synthesis of a major natural product using this compound as a key starting material is not prominently documented, its value lies in providing a robust, enantiomerically pure scaffold for creating novel structures that mimic or build upon the core architecture of pyrrolidine-containing alkaloids. nih.govnih.gov

Development and Application of Chiral Catalysts and Organocatalysts Derived from the Pyrrolidinone Core

The pyrrolidine scaffold is one of the most successful and widely used motifs in the field of asymmetric organocatalysis. nih.govrsc.org The natural amino acid L-proline itself is a highly effective catalyst for a variety of stereoselective transformations, including aldol (B89426) and Michael reactions. nih.govnih.gov The success of proline has spurred the development of a vast family of "proline-derived" organocatalysts, where the pyrrolidine ring is chemically modified to fine-tune its catalytic activity and selectivity. nih.govacs.org

Key strategies in the design of these catalysts involve modification at the C2 position, for example, by converting the carboxylic acid of proline into an amide (prolinamide) or a prolinol derivative. nih.govnih.govrsc.org These modifications, often incorporating bulky substituents, create a well-defined chiral environment that effectively controls the stereochemical outcome of a reaction. The pyrrolidine nitrogen acts as the catalytic center, forming enamine or iminium ion intermediates, while other functional groups on the scaffold provide steric hindrance and engage in non-covalent interactions, such as hydrogen bonding, to direct the approach of the substrates. nih.gov

While the majority of research has focused on C2-substituted pyrrolidines, the principle of scaffold modification is broadly applicable. The this compound structure represents a potential platform for a different class of chiral catalysts. In this case, the stereocenter at the C4 position, bearing a sterically demanding isopropyl group, could serve as the primary stereocontrolling element. Although less explored than proline derivatives, chiral lactams and their corresponding amines are viable candidates for catalyst development, where the inherent chirality of the ring can be leveraged to induce asymmetry in chemical transformations.

Construction of Complex Polycyclic and Heterocyclic Architectures

The pyrrolidinone (or γ-lactam) ring is not only a key pharmacophore but also a versatile intermediate for the construction of more complex molecular frameworks. Its rigid structure and inherent functionality allow it to serve as a scaffold upon which additional rings can be built in a stereocontrolled manner. Various synthetic strategies have been developed to elaborate the simple lactam core into intricate polycyclic and heterocyclic systems. nih.govnih.gov

Cascade reactions, in particular, offer an efficient pathway to rapidly increase molecular complexity. For instance, the pyrrolidinone scaffold can be a substrate in annulation reactions, where a new ring is fused onto the existing lactam core. nih.gov Asymmetric [3+2] annulation, catalyzed by chiral metal complexes, can construct γ-lactam derivatives bearing multiple contiguous stereocenters with high diastereoselectivity and enantioselectivity. nih.gov Similarly, intramolecular cycloadditions or cascade addition-cyclization strategies can transform appropriately functionalized pyrrolidines into complex pyrroloindoline or pyrrolo-isoxazolidine ring systems. nih.govnih.gov

The presence of a stereocenter, such as the isopropyl group in this compound, is crucial in these transformations. This chiral center can exert significant diastereoselective control over subsequent bond-forming events, directing the formation of new stereocenters relative to the existing one. This makes chiral 4-substituted pyrrolidinones valuable starting points for the synthesis of spirocyclic and fused polyheterocyclic compounds, which are of great interest in drug discovery. nih.govnih.gov

Table 2: Synthetic Strategies for Elaborating the Pyrrolidinone Scaffold
Reaction TypeDescriptionResulting ArchitectureReference
Asymmetric [3+2] AnnulationA chiral rhodium complex catalyzes the cascade reaction of N-alkoxyacrylamides with α,β-unsaturated acyl imidazoles.Enantioenriched γ-lactams with three contiguous stereocenters. nih.gov
Smiles-Truce CascadeA one-pot reaction of arylsulfonamides with cyclopropane (B1198618) diesters involving ring-opening, aryl transfer, and lactam formation.α-Arylated pyrrolidinones.
Organocatalytic CascadeAn addition-cyclization of tryptamines with α,β-unsaturated aldehydes catalyzed by a chiral imidazolidinone.Polycyclic pyrroloindoline frameworks. nih.gov
Intramolecular CycloadditionThe reaction of tethered oxime ethers and cyclopropane diesters leads to diastereoselective formation of fused rings.Substituted pyrrolo-isoxazolidines, precursors to complex pyrrolidines. nih.gov
Asymmetric C-H ActivationPalladium-catalyzed enantioselective arylation or olefination at the β-position of the lactam ring.Lactams bearing chiral quaternary carbon centers. nih.gov

Future Directions and Emerging Research Avenues for 4r 4 Propan 2 Yl Pyrrolidin 2 One

Development of Novel and Sustainable Synthetic Routes and Catalytic Systems

The synthesis of enantiomerically pure compounds like (4R)-4-(propan-2-yl)pyrrolidin-2-one is a cornerstone of modern chemistry. Future research is increasingly directed towards developing synthetic routes that are not only efficient but also environmentally benign, aligning with the principles of green chemistry.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful alternative to metal-catalyzed transformations, offering benefits such as lower toxicity, ready availability of catalysts, and operational simplicity. acs.orgbenthamdirect.com For the synthesis of chiral pyrrolidines, proline and its derivatives (e.g., prolinamides, diarylprolinol silyl (B83357) ethers) have proven to be highly effective organocatalysts. mdpi.com Future work will likely focus on designing new, highly modular dipeptide-like organocatalysts that can enhance the enantioselectivity and yield of the key cyclization steps leading to the this compound core. unibo.it Research into solvent-free reaction conditions or the use of eco-friendly solvents like water-ethanol mixtures is also a promising avenue. mdpi.comrsc.org

Biocatalysis: Enzymes offer unparalleled selectivity under mild reaction conditions. pharmasalmanac.com The application of biocatalysts, such as transaminases (ATAs) and carboxylic acid reductases (CAR), presents a highly sustainable approach for producing chiral lactams. researchgate.net Transaminases can be used in dynamic kinetic resolution strategies to produce chiral amines with high stereoselectivity, which are key precursors. researchgate.net Similarly, CARs can catalyze intramolecular cyclization of amino acids to form lactams under mild conditions, avoiding harsh chemical reagents. researchgate.net The ongoing discovery of new enzymes through genome mining and the enhancement of their properties through protein engineering are expected to yield robust biocatalysts for the industrial-scale synthesis of this compound. nih.gov

Advanced Metal Catalysis: While organo- and biocatalysis are gaining prominence, transition-metal catalysis remains a vital tool. Future developments will likely involve the use of more earth-abundant metals and the design of ligands that enable highly efficient asymmetric hydrogenation or cyclization reactions with extremely low catalyst loadings. rsc.org For instance, rhodium complexes have been used for highly efficient enantioselective hydrogenation of α,β-unsaturated nitriles, which can be precursors to chiral lactams. rsc.org

Table 1: Comparison of Emerging Catalytic Systems for Chiral Lactam Synthesis
Catalytic SystemKey AdvantagesFuture Research FocusPotential Application for this compound
OrganocatalysisLow toxicity, readily available catalysts, operational simplicity, metal-free. acs.orgDevelopment of novel bifunctional catalysts; solvent-free or aqueous conditions. mdpi.comAsymmetric Michael additions or aldol (B89426) reactions to construct the chiral backbone.
BiocatalysisHigh stereo- and regioselectivity, mild reaction conditions, environmentally friendly (often aqueous). pharmasalmanac.comEnzyme discovery (genome mining), protein engineering for enhanced stability and substrate scope. researchgate.netnih.govStereoselective amination of a keto-acid precursor using transaminases.
Advanced Metal CatalysisHigh turnover numbers, broad substrate scope, well-established reactivity. rsc.orgUse of earth-abundant metals, design of highly efficient chiral ligands.Asymmetric hydrogenation of an unsaturated precursor.

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow manufacturing is a significant trend in the chemical and pharmaceutical industries. mdpi.comnih.gov This approach offers substantial improvements in safety, efficiency, and scalability.

For the synthesis of this compound, flow chemistry can mitigate risks associated with hazardous reagents or unstable intermediates by ensuring they are generated and consumed in small volumes within the reactor. mdpi.com The superior heat and mass transfer in microreactors allows for precise control over reaction parameters, often leading to higher yields and purities. nih.gov An example of this is the electrochemical cyclization of pyrrolidinones in a continuous flow setup, which has been successfully applied to the synthesis of related compounds like the antiepileptic drug brivaracetam. uclouvain.be Future research will aim to develop a "telescoped" continuous synthesis of this compound, where multiple reaction steps are integrated into a single, seamless process without the need for manual isolation of intermediates. mdpi.com

Furthermore, the integration of flow reactors with automated platforms, incorporating real-time monitoring and machine learning algorithms for process optimization, represents a frontier in chemical synthesis. Such automated systems could rapidly screen various catalysts and reaction conditions to identify the optimal synthetic route to this compound with minimal human intervention.

Exploration of New Chiral Information Transfer Mechanisms in Synthetic Pathways

A deep understanding of how stereochemical information is transferred from a chiral catalyst to a substrate is crucial for the rational design of more effective asymmetric syntheses. For this compound, this involves elucidating the precise transition states in key stereodetermining steps.

In organocatalysis, for example, the enantioselectivity of reactions catalyzed by prolinamide derivatives is often governed by a network of intermolecular hydrogen bonds that rigidly orient the substrate and the catalyst in the transition state. mdpi.com Future research, aided by advanced computational modeling (like DFT studies) and spectroscopic techniques, will focus on mapping these non-covalent interactions with greater precision. whiterose.ac.uk This knowledge will enable the fine-tuning of catalyst structures—for instance, by altering the position of hydrogen-bond donors or introducing specific steric bulk—to maximize the chiral induction in the synthesis of the target molecule. Understanding these mechanisms is key to overcoming current limitations and achieving near-perfect enantioselectivity in the synthesis of complex chiral structures. mdpi.comwhiterose.ac.uk

Expanding the Scope of Derivatization for Novel Chemical Entities

The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. researchgate.netnih.gov this compound serves as an excellent starting point for generating libraries of novel chemical entities through targeted derivatization.

Future research will explore the strategic functionalization of the pyrrolidin-2-one core. The nitrogen atom (N1 position) is a prime site for introducing a wide range of substituents to modulate the molecule's physicochemical properties and biological activity. nih.govnih.gov Additionally, the carbonyl group at the C2 position and the methylene (B1212753) group at the C5 position offer further opportunities for chemical modification. Methodologies such as catalytic C-H activation or late-stage functionalization could be employed to introduce new substituents with high precision. The goal is to create derivatives with diverse three-dimensional shapes that can interact with various biological targets, potentially leading to the discovery of new therapeutic agents. researchgate.netnih.gov

Table 2: Potential Derivatization Strategies for this compound
PositionPotential ModificationSynthetic ApproachObjective
N1 (Amide Nitrogen)Alkylation, Arylation, AcylationReaction with electrophiles (e.g., alkyl halides, arylboronic acids). nih.govnih.govExplore structure-activity relationships (SAR) for biological targets.
C5 (Methylene)Alkylation, FunctionalizationDeprotonation followed by reaction with electrophiles.Introduce new substituents to alter polarity and shape.
C2 (Carbonyl)Reduction, ThionationReduction to alcohol; reaction with Lawesson's reagent.Generate related scaffolds like prolinols or thio-lactams.
C3 (Methylene)FunctionalizationRadical-based or metal-catalyzed C-H activation.Access previously unexplored chemical space.

Q & A

Q. What are the established synthetic routes for (4R)-4-(propan-2-yl)pyrrolidin-2-one, and how is enantiomeric purity validated?

  • Methodological Answer : Enantioselective synthesis often employs catalytic asymmetric methods such as the Heck–Matsuda desymmetrization of pyrrole derivatives using palladium catalysts. For example, (R)-4-arylpyrrolidin-2-ones are synthesized via palladium-catalyzed coupling, achieving enantiomeric ratios (e.r.) up to 99:1 . Enantiomeric purity is confirmed using chiral stationary-phase HPLC or supercritical fluid chromatography (SFC) . Key parameters include reaction temperature (e.g., 80°C for Heck–Matsuda), solvent choice (e.g., toluene/water biphasic systems), and catalyst loading (e.g., 5 mol% Pd(OAc)₂).

Q. How is the stereochemical configuration of this compound confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software is the gold standard for absolute configuration determination. For example, derivatives like (4R)-4-[(1R)-1,2-dihydroxyethyl]-1-[(1R)-1-phenylethyl]pyrrolidin-2-one have been resolved using SHELXL refinement, achieving mean C–C bond precision of 0.005 Å . Complementary techniques include 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR for diastereotopic proton analysis and circular dichroism (CD) for optical activity confirmation .

Q. What are the primary applications of this compound in neuroimaging?

  • Methodological Answer : The compound serves as a precursor for synaptic vesicle glycoprotein 2A (SV2A) PET tracers. For instance, 18F^{18}\text{F}-SynVesT-1, a fluorinated derivative, is synthesized via nucleophilic 18F^{18}\text{F}-fluorination of nitro precursors, achieving radiochemical yields >20% and molar activities >150 GBq/μmol . Its high cortical uptake and specificity for SV2A make it suitable for quantifying synaptic density in Alzheimer’s disease (AD) models .

Advanced Research Questions

Q. How can researchers resolve discrepancies in enantiomeric excess (e.e.) across synthetic protocols?

  • Methodological Answer : Discrepancies (e.g., 70% vs. 85% e.e.) arise from variations in catalyst systems or purification steps. Strategies include:
  • Kinetic resolution : Screening chiral catalysts (e.g., BINAP ligands) to optimize transition-state selectivity .
  • Post-synthetic purification : Using recrystallization or simulated moving bed (SMB) chromatography to enhance e.e. .
  • Mechanistic studies : DFT calculations to identify rate-determining steps and steric effects influencing enantioselectivity.

Q. What methodologies validate SV2A target engagement by this compound derivatives in vivo?

  • Methodological Answer :
  • Competitive binding assays : Co-injecting 11C^{11}\text{C}-UCB-J (a SV2A tracer) with unlabeled derivatives to measure dose-dependent displacement in non-human primates .
  • Autoradiography : Quantifying regional brain uptake in post-mortem AD tissues using phosphor storage plates .
  • Pharmacokinetic modeling : Estimating binding potential (BPND_{\text{ND}}) via Logan graphical analysis or simplified reference tissue models (SRTM) .

Q. How do structural modifications (e.g., fluorination) impact the pharmacokinetics of SV2A-targeted radiotracers?

  • Methodological Answer : Fluorination at the 3-position of the phenyl ring (e.g., in 18F^{18}\text{F}-SynVesT-1) enhances blood-brain barrier (BBB) penetration and metabolic stability compared to non-fluorinated analogs. Key
  • Lipophilicity (LogD) : Optimal range of 1.5–2.5 for BBB permeability .
  • In vivo stability : >90% intact tracer in plasma at 60 minutes post-injection .
  • Binding affinity : KiK_i values <10 nM for SV2A, validated via competitive inhibition with levetiracetam .

Q. What computational approaches predict the binding mode of this compound derivatives to SV2A?

  • Methodological Answer :
  • Molecular docking : Using SV2A homology models (based on PDB: 5AEB) to identify key interactions (e.g., hydrogen bonds with Gln563 and hydrophobic contacts with Phe658) .
  • Molecular dynamics (MD) simulations : Assessing ligand-protein stability over 100 ns trajectories (AMBER force field) to prioritize derivatives with low RMSD (<2 Å) .
  • Free-energy perturbation (FEP) : Calculating relative binding affinities for fluorinated vs. non-fluorinated analogs .

Data Contradiction Analysis

Q. Why do isotopic variants (e.g., 11C^{11}\text{C}11C vs. 18F^{18}\text{F}18F) of SV2A tracers show divergent clinical feasibility?

  • Critical Analysis : 11C^{11}\text{C}-UCB-J exhibits excellent target-to-background ratios but is limited by its 20.4-minute half-life, restricting use to facilities with on-site cyclotrons . In contrast, 18F^{18}\text{F}-SynVesT-1 (109.7-minute half-life) enables centralized production and multi-dose distribution, but requires optimization of specific activity to mitigate self-blocking artifacts .

Key Research Findings Table

Parameter11C^{11}\text{C}-UCB-J 18F^{18}\text{F}-SynVesT-1
Half-life 20.4 min109.7 min
Binding Affinity (KiK_i) 3.4 nM6.8 nM
Cortical Uptake (SUVr) 1.8–2.11.6–1.9
Metabolic Stability 85% intact at 30 min92% intact at 60 min

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